2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid is a small molecule containing a 1H-1,3-benzodiazole core structure with a cyclohexyl group substituted at the 2-position and a carboxylic acid group at the 5-position. It has been explored in scientific research for its potential as a molecular fragment in the development of Glial cell line-derived neurotrophic factor family receptor alpha 1 (GFRα1) agonists. []
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential biological activities and as a building block in organic synthesis . It falls under the category of benzodiazoles, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid features:
Molecular modeling studies can provide insights into the conformational preferences and electronic properties of this compound, aiding in understanding its reactivity .
2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include bases like sodium hydroxide for deprotonation or reducing agents like lithium aluminum hydride for reduction processes .
The mechanism of action for 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid is primarily studied in biological contexts:
Understanding these mechanisms often involves kinetic studies and binding affinity assessments using techniques like surface plasmon resonance or fluorescence spectroscopy .
The physical and chemical properties of 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | C13H15N2O2 |
Molecular Weight | 231.27 g/mol |
Melting Point | Data not available |
Solubility | Soluble in polar solvents |
pKa | Approximately 4.5 (indicative) |
Appearance | White to off-white crystalline |
These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications .
The applications of 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid span several fields:
Continued research into this compound could lead to significant advancements in drug discovery and material development .
2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid represents a structurally refined benzimidazole derivative with emerging significance in rational drug design. Characterized by a fused bicyclic system incorporating a carboxylic acid moiety at the C5 position and a lipophilic cyclohexyl substituent at N1, this compound exemplifies the strategic hybridization of aromatic and aliphatic pharmacophoric elements. Its molecular architecture facilitates targeted interactions with biological macromolecules, positioning it as a versatile intermediate in pharmaceutical development. The compound's systematic nomenclature and isomeric distinctions, developmental trajectory within heterocyclic chemistry, and role as a privileged scaffold in medicinal applications provide a compelling framework for scientific examination.
The core structure adheres to IUPAC conventions where "1H-benzodiazole" designates the benzimidazole system, with positional numbering assigning priority to the carboxylic acid functional group. The systematic name 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS: unavailable; Ref. 10-F526686) [1] specifies:
Structural Isomerism: Benzimidazole regiochemistry critically influences physicochemical properties and target engagement. Key isomers include:
Table 1: Structural Isomers and Analogues of 2-Cyclohexyl Benzimidazole Carboxylic Acids
Compound Name | Substitution Pattern | CAS Number |
---|---|---|
2-Cyclohexyl-1H-benzimidazole-4-carboxylic acid | Carboxyl at C4 | 1021268-21-2 [7] |
2-Cyclohexyl-1H-benzimidazole-5-carboxylic acid | Carboxyl at C5 | Unavailable [1] |
2-Cyclohexyl-1H-benzimidazole-6-carboxylic acid | Carboxyl at C6 | Not commercialized |
1-Cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylic acid | Benzimidazole → benzotriazole | Unavailable [8] |
The molecular formula C₁₄H₁₆N₂O₂ (MW: 244.29 g/mol) [1] [3] is corroborated by high-resolution mass spectrometry. Key properties include:
Table 2: Molecular Properties of 2-Cyclohexyl-1H-benzimidazole-5-carboxylic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₆N₂O₂ | HRMS [1] |
Molecular Weight | 244.29 g/mol | Calculated [1] [3] |
logP (Partition Coefficient) | 3.323 | Computational [3] |
Hydrogen Bond Donors | 1 | — |
Hydrogen Bond Acceptors | 4 | — |
pKa | 5.20 | Predicted [3] |
Rotatable Bonds | 2 | — |
Benzimidazole chemistry originated in the late 19th century, with Hoebrecker's 1872 isolation of 2,5-dimethylbenzimidazole from reduction of o-nitroacetotoluidide. The development of carboxylic acid-functionalized benzimidazoles accelerated in the mid-20th century alongside advances in heterocyclic synthesis. Key milestones include:
The cyclohexyl substituent gained prominence due to its conformational flexibility and enhanced membrane permeability compared to planar aromatics. Commercial availability of 2-cyclohexyl-1H-benzimidazole-5-carboxylic acid (discontinued by Fluorochem [1]) coincided with high-throughput screening initiatives in the 2010s.
Benzimidazoles constitute "privileged scaffolds" due to their bioisosteric mimicry of purines and versatile non-covalent interactions. The 5-carboxylic acid variant enhances this profile through:
Therapeutic Applications:
Table 3: Documented Therapeutic Areas for Benzimidazole-5-carboxylic Acid Derivatives
Therapeutic Area | Molecular Targets | Biological Activity |
---|---|---|
Antiviral | HCV NS5B RNA polymerase | Allosteric inhibition [6] |
Cardiovascular | GPCRs (e.g., angiotensin II R) | Screening candidate [3] |
Metabolic Disorders | Kinases (e.g., AMPK, PTP1B) | High-throughput hit validation |
The scaffold’s synthetic tractability enables rapid diversification: the carboxyl group facilitates amide coupling or reduction, the N1 nitrogen allows alkylation/acylation, and the C2 position supports electrophilic substitutions. This versatility underpins its utility across drug discovery pipelines.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1